molecular formula C23H27NO10 B5428217 [3,4,6-triacetyloxy-5-[[(E)-3-phenylprop-2-enoyl]amino]oxan-2-yl]methyl acetate

[3,4,6-triacetyloxy-5-[[(E)-3-phenylprop-2-enoyl]amino]oxan-2-yl]methyl acetate

Cat. No.: B5428217
M. Wt: 477.5 g/mol
InChI Key: HORJWQCSUYRYSU-ZHACJKMWSA-N
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Description

[3,4,6-triacetyloxy-5-[[(E)-3-phenylprop-2-enoyl]amino]oxan-2-yl]methyl acetate is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,4,6-triacetyloxy-5-[[(E)-3-phenylprop-2-enoyl]amino]oxan-2-yl]methyl acetate typically involves multiple steps, including the protection of hydroxyl groups, formation of the oxane ring, and the introduction of the phenylprop-2-enoyl group. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

[3,4,6-triacetyloxy-5-[[(E)-3-phenylprop-2-enoyl]amino]oxan-2-yl]methyl acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions often involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

[3,4,6-triacetyloxy-5-[[(E)-3-phenylprop-2-enoyl]amino]oxan-2-yl]methyl acetate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which [3,4,6-triacetyloxy-5-[[(E)-3-phenylprop-2-enoyl]amino]oxan-2-yl]methyl acetate exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and affecting gene expression. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[3,4,6-triacetyloxy-5-[[(E)-3-phenylprop-2-enoyl]amino]oxan-2-yl]methyl acetate is unique due to its specific combination of functional groups and its potential applications across multiple fields. Its ability to undergo diverse chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[3,4,6-triacetyloxy-5-[[(E)-3-phenylprop-2-enoyl]amino]oxan-2-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO10/c1-13(25)30-12-18-21(31-14(2)26)22(32-15(3)27)20(23(34-18)33-16(4)28)24-19(29)11-10-17-8-6-5-7-9-17/h5-11,18,20-23H,12H2,1-4H3,(H,24,29)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HORJWQCSUYRYSU-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)NC(=O)C=CC2=CC=CC=C2)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)NC(=O)/C=C/C2=CC=CC=C2)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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